kayeassamin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
8-butanoyl-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-4-[(1S)-1-hydroxypropyl]chromen-2-one |
InChI |
InChI=1S/C26H34O6/c1-6-9-20(28)23-25(31)17(13-12-16(5)11-8-10-15(3)4)24(30)22-18(19(27)7-2)14-21(29)32-26(22)23/h10,12,14,19,27,30-31H,6-9,11,13H2,1-5H3/b16-12+/t19-/m0/s1 |
InChI Key |
LVPCBEMZVHIBKU-BAILOTOSSA-N |
Isomeric SMILES |
CCCC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2[C@H](CC)O)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)O)O)CC=C(C)CCC=C(C)C)O |
Synonyms |
kayeassamin A |
Origin of Product |
United States |
Isolation and Phytochemical Investigation of Kayeassamin a
Plant Sources and Geographical Distribution
Kayeassamin A has been primarily isolated from two plant species belonging to the Calophyllaceae family. These findings are crucial for understanding the natural origins of this compound.
Mammea siamensis (Miq.) T. Anders. as a Source of this compound
Mammea siamensis, a plant utilized in traditional medicine in Thailand, is a significant source of this compound. nih.govresearchgate.net The flowers of this plant, in particular, have been found to contain a variety of coumarins, including this compound. nih.govresearchgate.net Research has consistently identified Mammea siamensis from Thailand as a key source for the isolation of this compound. researchgate.netfrontiersin.org
Kayea assamica as a Source of this compound
This compound was also discovered in the flowers of Kayea assamica, a plant native to Myanmar. nih.govnih.gov This finding expanded the known botanical sources of the compound beyond Mammea siamensis. The investigation of Kayea assamica has led to the identification of several novel coumarins, including this compound and B. nih.govnih.govmolaid.com
Extraction and Purification Methodologies
The isolation of this compound from its plant sources involves a multi-step process that includes initial extraction followed by sophisticated purification techniques to yield the pure compound.
Solvent Extraction Techniques
The initial step in isolating this compound involves solvent extraction. In studies involving Mammea siamensis, dried and powdered plant material, such as the flowers, is typically extracted with methanol (B129727) (MeOH). frontiersin.orgphcogres.com This crude methanol extract is then often suspended in water and partitioned successively with a series of organic solvents of increasing polarity, such as hexane, dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). phcogres.com For instance, in one study, the air-dried flowers of M. siamensis were extracted with methanol, and the resulting residue was partitioned to yield hexane, CH2Cl2, EtOAc, and n-BuOH soluble fractions. phcogres.com Similarly, the flowers of Kayea assamica were extracted with 70% ethanol (B145695) (EtOH), and the resulting extract was partitioned to yield a chloroform (B151607) (CHCl3)-soluble fraction which was found to be rich in this compound. nih.govnih.gov
Chromatographic Separation Strategies for Isolation (e.g., Column Chromatography, HPLC)
Following solvent extraction, various chromatographic techniques are employed to separate this compound from the complex mixture of compounds in the crude extract. Column chromatography is a fundamental step in this process. Both normal-phase silica (B1680970) gel and reversed-phase (ODS) column chromatography are utilized for the purification of this compound. frontiersin.orgphcogres.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound. frontiersin.org Researchers have used reversed-phase HPLC columns, such as a Cosmosil 5C18-MS-II, with a mobile phase typically consisting of a mixture of methanol and 1% aqueous acetic acid to achieve high purity. frontiersin.orgnih.gov The specific conditions for HPLC, including the column type, mobile phase composition, and flow rate, are optimized to effectively separate this compound from other closely related compounds. researchgate.net
Bioassay-Guided Fractionation Approaches
Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds like this compound. This method involves testing the biological activity of different fractions obtained during the separation process to guide the purification towards the most active components.
In the investigation of Mammea siamensis flowers, a bioassay-guided fractionation of the methanol extract led to the isolation of several compounds, with this compound being identified as having potent antiproliferative activity against human leukemia and stomach cancer cell lines. researchgate.netphcogres.com Similarly, the study of Kayea assamica employed a bioassay-guided fractionation of the 70% ethanol extract. nih.gov The chloroform-soluble fraction, which showed significant preferential cytotoxicity against human pancreatic cancer cells, was further purified to yield this compound and B. nih.govnih.gov
Research Findings on this compound Isolation
| Plant Source | Part Used | Extraction Solvent(s) | Key Purification Techniques | Bioassay Guidance | Reference(s) |
| Mammea siamensis | Flowers | Methanol, Hexane, CH2Cl2 | Silica Gel Column Chromatography, Reversed-Phase Column Chromatography, HPLC | Antiproliferative activity in human leukemia and stomach cancer cell lines | researchgate.netphcogres.com |
| Kayea assamica | Flowers | 70% Ethanol, Chloroform | Not explicitly detailed but led to isolation | Preferential cytotoxicity against human pancreatic cancer cells | nih.govnih.gov |
| Mammea siamensis | Flowers | Methanol | Normal-phase silica gel CC, Reversed-phase ODS column chromatography, HPLC | Testosterone (B1683101) 5α-reductase inhibitory activity | frontiersin.org |
Structural Elucidation Methodologies of Kayeassamin a
Advanced Spectroscopic Techniques
The elucidation of kayeassamin A's molecular architecture is a testament to the power of modern spectroscopy. Researchers have employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods to unambiguously identify the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments have been indispensable in assigning the proton and carbon signals and establishing the connectivity of the molecular framework.
Table 1: Representative ¹H and ¹³C NMR Data for a Structural Isomer of this compound (Mammeasin F) in CDCl₃ (Note: This table is illustrative of the type of data used for structural elucidation of related compounds, as a specific table for this compound is not published in the cited literature.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 160.5 | |
| 3 | 115.0 | 6.22 (s) |
| 4 | 157.0 | |
| 4a | 108.5 | |
| 5 | 156.1 | |
| 6 | 110.2 | |
| 7 | 162.5 | |
| 8 | 105.7 | |
| 8a | 153.8 | |
| 1' | 22.0 | 3.31 (d, 7.5) |
| 2' | 121.5 | 5.10 (t, 7.5) |
| 3' | 132.0 | |
| 4' | 16.0 | 1.65 (s) |
| 5' | 25.6 | 1.75 (s) |
| 1'' | 78.5 | 4.60 (dd, 10.5, 2.0) |
| 2'' | 39.5 | 2.25 (m) |
| 3'' | 118.5 | 5.05 (d, 8.0) |
| 4'' | 135.0 | |
| 5'' | 17.8 | 1.58 (s) |
| 6'' | 25.7 | 1.68 (s) |
Data adapted from related compounds in Morikawa et al., 2020. Current time information in Bangkok, TH.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish long-range correlations between protons and carbons, confirming the placement of the geranyl and other side chains on the coumarin (B35378) nucleus.
Mass spectrometry provides vital information regarding the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been particularly important.
In a key study, the negative-ion ESIMS of a related compound, mammeasin F, showed a deprotonated molecular ion [M – H]⁻ at an m/z of 453. Current time information in Bangkok, TH. Subsequent HRESIMS analysis of this ion yielded an m/z of 453.2287. Current time information in Bangkok, TH. This experimental value is in close agreement with the calculated mass for the molecular formula C₂₇H₃₃O₆ (calculated as 453.2272), which is also the molecular formula for this compound. Current time information in Bangkok, TH. This high degree of accuracy in mass measurement is critical for confirming the elemental composition and, by extension, the molecular formula of the compound.
Table 2: Mass Spectrometry Data for an Isomer of this compound
| Technique | Ion Mode | Observed m/z | Deduced Molecular Formula | Calculated m/z |
| ESIMS | Negative | 453 | C₂₇H₃₄O₆ | - |
| HRESIMS | Negative | 453.2287 | C₂₇H₃₃O₆ | 453.2272 |
Data from Morikawa et al., 2020. Current time information in Bangkok, TH.
UV-Vis spectroscopy is used to identify the presence of chromophores within a molecule. For coumarins like this compound, the UV-Vis spectrum is characteristic of the extended conjugated system of the benzopyran-2-one core. The absorption maxima (λmax) provide evidence for this structural feature.
For mammeasin F, an isomer of this compound, the UV spectrum in methanol (B129727) exhibits absorption maxima at 224 nm (log ε 3.89) and 298 nm (log ε 3.82). Current time information in Bangkok, TH. These absorptions are consistent with the electronic transitions expected for a substituted coumarin chromophore.
Table 3: UV-Vis Spectroscopic Data for an Isomer of this compound
| Solvent | λmax (nm) | log ε |
| Methanol | 224 | 3.89 |
| Methanol | 298 | 3.82 |
Data from Morikawa et al., 2020. Current time information in Bangkok, TH.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the case of this compound and its isomers, IR spectroscopy provides clear evidence for key functional groups.
The IR spectrum (KBr) of mammeasin F shows characteristic absorption bands at 1732 and 1713 cm⁻¹, which are indicative of the C=O stretching vibrations of the lactone and another carbonyl group, respectively. Current time information in Bangkok, TH. An absorption at 1605 cm⁻¹ corresponds to C=C stretching within the aromatic ring. Current time information in Bangkok, TH. Additional bands at 1454, 1381, 1261, 1126, and 1049 cm⁻¹ can be attributed to various bending and stretching vibrations of the hydrocarbon and ether functionalities within the molecule. Current time information in Bangkok, TH.
Table 4: Infrared Spectroscopic Data for an Isomer of this compound
| Functional Group | Absorption (νmax, cm⁻¹) |
| Carbonyl (lactone) | 1732 |
| Carbonyl | 1713 |
| Aromatic C=C | 1605 |
| C-H bending/other | 1454, 1381, 1261, 1126, 1049 |
Data from Morikawa et al., 2020. Current time information in Bangkok, TH.
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystalline lattice, which provides a detailed electron density map from which the precise positions of atoms can be determined.
To date, there are no published reports of a single-crystal X-ray diffraction analysis for this compound itself. The inability to grow crystals of sufficient quality is a common challenge in the structural elucidation of complex natural products. Therefore, the absolute stereochemistry of this compound has not been determined by this method.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration of chiral compounds in solution, often by comparing experimentally measured spectra with those predicted by quantum chemical calculations.
While ECD is a highly relevant technique for a chiral molecule like this compound, there is no specific ECD data reported for this compound in the available scientific literature. However, studies on other complex coumarins have successfully used ECD to establish their absolute configurations, suggesting it would be a valuable method for future stereochemical investigations of this compound. For instance, the absolute configurations of other novel coumarins from Mammea siamensis have been determined through a combination of spectroscopic methods, including the calculation of ECD spectra.
X-ray Crystallography for Absolute Configuration Determination
Chemical Derivatization and Degradation Studies for Structural Confirmation
Chemical derivatization and correlation studies are powerful tools for confirming the carbon skeleton of a newly isolated compound and relating it to known structures. In the case of this compound, a key chemical correlation was established through its oxidation to another known coumarin, kayeassamin I. frontiersin.orgnih.gov
This conversion was achieved through a specific oxidation reaction. Researchers treated this compound with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a reagent known for dehydrogenation reactions. frontiersin.orgnih.gov The reaction successfully yielded kayeassamin I, confirming that the two compounds share the same core structure and absolute configuration at the C-1' position. frontiersin.orgnih.gov This type of chemical correlation provides definitive evidence for the structural assignment that is independent of spectroscopic interpretation alone.
Table 1: Chemical Correlation of this compound
| Reactant | Reagent | Product | Purpose | Reference |
| This compound | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Kayeassamin I | To confirm the absolute configuration at the 1' position of Kayeassamin I. | frontiersin.orgnih.gov |
Stereochemical Assignments (e.g., Modified Mosher Method)
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For chiral molecules like this compound, this involves assigning the absolute configuration of each stereocenter. The absolute configuration at the C-1' position of this compound has been definitively assigned as S. frontiersin.orgnih.gov This determination was accomplished using the modified Mosher's method, a widely respected NMR-based technique for elucidating the stereochemistry of chiral alcohols. frontiersin.orgnih.govniph.go.jp
The modified Mosher's method involves the chemical derivatization of the chiral alcohol (in this case, the hydroxyl group at C-1' of this compound) with two enantiomerically pure reagents, typically the acid chlorides of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms diastereomeric esters, known as MTPA esters or Mosher esters. niph.go.jp
Because these new derivatives are diastereomers, their protons exhibit different chemical shifts in the ¹H-NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. niph.go.jp For the C-1' S configuration, protons on one side of the MTPA plane (relative to the phenyl group) in the (S)-MTPA ester will be more shielded (shift to a higher field) compared to the (R)-MTPA ester, while protons on the other side will be more deshielded (shift to a lower field). niph.go.jp The systematic pattern of these positive and negative Δδ values allows for the unambiguous assignment of the stereocenter. niph.go.jp
Table 2: Principle of Stereochemical Assignment by Modified Mosher's Method
| Step | Procedure | Rationale |
| 1 | Reaction with (R)-MTPA-Cl | Forms the (R)-MTPA ester, a diastereomer. |
| 2 | Reaction with (S)-MTPA-Cl | Forms the (S)-MTPA ester, a different diastereomer. |
| 3 | ¹H-NMR Analysis | Acquire ¹H-NMR spectra for both diastereomeric esters. |
| 4 | Calculate Δδ (δS - δR) | Determine the difference in chemical shifts for protons near the chiral center. |
| 5 | Assign Configuration | A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane reveals the absolute configuration of the alcohol. |
Although the specific NMR shift data for the MTPA esters of this compound are detailed in specialized literature, the reported outcome of this analysis is the confirmation of the 1'S configuration. frontiersin.orgnih.gov
Biological Activity Mechanisms of Kayeassamin a
Cellular Antiproliferative Effects and Growth Suppression
Kayeassamin A has been shown to be a potent inhibitor of cell proliferation in certain cancer cell lines. nih.govresearchgate.net Studies on human leukemia (HL-60) cells have revealed that this compound exhibits a significant cytotoxic effect in a manner that is dependent on both the dose and the duration of exposure. nih.govresearchgate.netnih.gov
The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a measure of its potency. For this compound's effect on HL-60 cells, the IC50 values were determined to be 11.9 µM after 24 hours of treatment and 6.2 µM after 48 hours of treatment. nih.govphcogres.com This time-dependent decrease in the IC50 value indicates that the antiproliferative effects of this compound become more pronounced with longer exposure times. nih.gov
Previous research has also highlighted the potent antiproliferative activity of this compound against human stomach cancer cell lines. nih.govresearchgate.net It is noteworthy that while demonstrating strong activity against these specific cancer cells, the compound did not affect the viability of colon cancer, hepatoma, or normal skin fibroblast cell lines, suggesting a degree of selectivity in its cytotoxic action. nih.gov
Table 1: IC50 Values of this compound on HL-60 Cells
| Treatment Duration | IC50 Value (µM) |
|---|---|
| 24 hours | 11.9 |
| 48 hours | 6.2 |
Apoptosis Induction Pathways
The primary mechanism underlying the antiproliferative effects of this compound is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This is a crucial target for the development of novel anticancer agents. nih.gov Apoptosis is a regulated process involving two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov
Caspase-Dependent Apoptosis Mechanisms
This compound-induced apoptosis is mediated through a caspase-dependent pathway. nih.govresearchgate.netnih.gov Caspases are a family of protease enzymes that play an essential role in the execution of apoptosis. scielo.org The activation of these enzymes occurs in a cascade, where initiator caspases activate effector caspases, ultimately leading to cell death. scielo.org
Research has demonstrated that this compound treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein that is a key substrate for activated caspase-3. nih.govresearchgate.net This cleavage is a hallmark of caspase-dependent apoptosis. nih.gov The involvement of caspases was further confirmed by experiments using a broad-spectrum caspase inhibitor, z-VAD-FMK, which was shown to abolish the DNA fragmentation induced by this compound. nih.govresearchgate.netnih.gov
Activation of Caspase-3 and Caspase-8
Further investigation into the specific caspases involved revealed that this compound strongly induces the activation of both caspase-3 and caspase-8. nih.govresearchgate.netnih.gov Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a primary executioner caspase. nih.gov The activation of caspase-3 by this compound was observed to be time-dependent. nih.gov
The crucial role of these two caspases was substantiated by the use of specific inhibitors. Pretreatment of HL-60 cells with a caspase-3 inhibitor (z-DEVD-FMK) and a caspase-8 inhibitor (z-IETD-FMK) effectively abolished the DNA fragmentation typically induced by this compound. nih.govresearchgate.netnih.gov These findings strongly indicate that this compound triggers apoptosis through a pathway that is dependent on the activation of both caspase-8 and caspase-3. nih.govresearchgate.netnih.gov
Investigation of Caspase-9 Involvement
In contrast to its strong activation of caspase-3 and caspase-8, this compound was found to only weakly induce the activation of caspase-9. nih.govresearchgate.netnih.gov Caspase-9 is the primary initiator caspase associated with the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
The limited involvement of caspase-9 was further supported by inhibitor studies. A caspase-9 inhibitor, z-LEHD-FMK, did not suppress the DNA fragmentation induced by this compound in HL-60 cells. nih.govresearchgate.netnih.gov This suggests that the intrinsic apoptotic pathway plays a minor, if any, role in the apoptotic process initiated by this compound in this cell line. nih.gov
Nuclear Morphological Changes (e.g., Chromatin Condensation)
A characteristic feature of apoptosis is a series of distinct morphological changes within the cell nucleus. nih.gov Treatment of HL-60 cells with this compound has been observed to induce such changes, most notably chromatin condensation. nih.govresearchgate.netphcogres.com
When observed under a microscope after staining with Hoechst 33258, a fluorescent dye that binds to DNA, the nuclei of cells treated with this compound (at a concentration of 10 µM for 24 hours) showed clear signs of chromatin condensation, appearing brighter and more compact compared to the normal nuclear morphology of untreated control cells. nih.govphcogres.comresearchgate.net This condensation of chromatin into an inert, highly compacted state is a key step in the apoptotic process. abcam.cn
DNA Fragmentation Analysis (e.g., DNA Laddering, Sub-G1 Phase Accumulation)
Following chromatin condensation, the DNA within the nucleus is cleaved into smaller fragments by endonucleases, a process that is another hallmark of apoptosis. nih.govresearchgate.netnih.gov this compound has been shown to induce significant DNA fragmentation in HL-60 cells. nih.govresearchgate.net
This fragmentation can be visualized through agarose (B213101) gel electrophoresis, where the fragmented DNA appears as a "ladder" of distinct bands. nih.govresearchgate.net Treatment of HL-60 cells with 10 µM of this compound resulted in the time-dependent appearance of this DNA ladder. nih.govresearchgate.net
Furthermore, DNA fragmentation leads to a population of cells with a reduced DNA content, which can be quantified by flow cytometry. ucl.ac.uk These cells accumulate in the sub-G1 phase of the cell cycle. ucl.ac.uk Following treatment with 10 µM of this compound, the percentage of HL-60 cells in the sub-G1 phase increased dramatically from a baseline of 9.8% in control cells to 68.1%. nih.govresearchgate.net This substantial increase in the sub-G1 cell population provides further quantitative evidence of this compound-induced apoptotic cell death. nih.gov
Table 2: Effect of this compound on Sub-G1 Phase Accumulation in HL-60 Cells
| Treatment | Percentage of Cells in Sub-G1 Phase |
|---|---|
| Control | 9.8% |
| This compound (10 µM) | 68.1% |
Poly (ADP-ribose) Polymerase (PARP) Cleavage
This compound has been shown to induce the cleavage of Poly (ADP-ribose) Polymerase (PARP), a key event in the process of apoptosis, or programmed cell death. nih.govresearchgate.net PARP is a nuclear enzyme involved in DNA repair. cellsignal.commerckmillipore.com During apoptosis, PARP is cleaved by caspases, particularly caspase-3, into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain. cellsignal.commerckmillipore.com This cleavage renders the enzyme inactive, preventing DNA repair and facilitating the breakdown of the cell. cellsignal.com
In studies involving HL-60 human leukemia cells, treatment with this compound resulted in the time-dependent cleavage of PARP. researchgate.netphcogres.com This event is a downstream consequence of the activation of the caspase cascade, confirming that this compound's cytotoxic effects are mediated through the induction of apoptosis. researchgate.net The cleavage of PARP serves as a reliable marker for cells undergoing apoptosis. cellsignal.commerckmillipore.com
Cell Cycle Modulation (e.g., Sub-G1 Arrest)
A hallmark of cancer cells is their uncontrolled proliferation, which is a result of a dysregulated cell cycle. This compound has been found to modulate the cell cycle, leading to an arrest in the sub-G1 phase. nih.govphcogres.com The sub-G1 phase is indicative of a cell population with fragmented DNA, a characteristic feature of apoptosis. biomolther.orgresearchgate.net
Cytotoxicity in Specific Cell Lines
This compound has exhibited potent cytotoxic (cell-killing) effects against various cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov
HL-60 Human Leukemia Cells: In HL-60 cells, this compound demonstrated significant cytotoxicity. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 11.9 μM after 24 hours of treatment and 6.2 μM after 48 hours of treatment. nih.govresearchgate.net This indicates that the cytotoxic effect of this compound on HL-60 cells increases with both concentration and duration of exposure.
PANC-1 Human Pancreatic Cancer Cells: this compound has also shown strong preferential cytotoxicity against PANC-1 human pancreatic cancer cells, particularly under nutrient-deprived conditions. nih.govmolaid.com At a concentration of 1 µM, it exhibited 100% preferential cytotoxicity, highlighting its potential as a targeted anticancer agent for pancreatic cancer. nih.gov
Stomach Cancer Cell Lines: Earlier studies have also reported the potent antiproliferative activity of this compound against stomach cancer cell lines, further broadening its spectrum of potential anticancer applications. nih.govresearchgate.netphcogres.comnih.gov
Table 1: Cytotoxicity of this compound in a Specific Cell Line
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) | Reference |
|---|---|---|---|
| HL-60 Human Leukemia Cells | 24 | 11.9 | nih.gov |
| HL-60 Human Leukemia Cells | 48 | 6.2 | nih.gov |
Inhibition of Cell Migration
The ability of cancer cells to migrate is a critical step in metastasis, the process by which cancer spreads to other parts of the body. This compound has been found to inhibit the migration of cancer cells. nih.gov In a wound closure assay using PANC-1 cells, this compound effectively inhibited cell migration. nih.gov This suggests that this compound may not only kill cancer cells but also interfere with their ability to spread, which is a crucial aspect of cancer therapy.
Synthetic Chemistry Approaches to Kayeassamin a
Retrosynthetic Analysis of Kayeassamin A
A retrosynthetic analysis of this compound provides a logical framework for planning its total synthesis. The analysis begins by conceptually deconstructing the target molecule into simpler, more readily available starting materials through a series of strategic bond disconnections.
The key structural features of this compound that inform this analysis include the coumarin (B35378) core, a C4-propyl substituent, and a complex C8-side chain featuring a dihydropyran ring and multiple stereocenters.
Primary Disconnections:
A primary and logical disconnection would be the C-C bond at the C8 position of the coumarin ring, separating the aromatic core from the complex side chain. This leads to two main synthons: a functionalized coumarin precursor and a chiral dihydropyran-containing fragment.
Further deconstruction of the coumarin synthon would likely involve a Pechmann condensation or a similar classical coumarin synthesis strategy. This would break the heterocyclic ring down to a substituted phenol (B47542) and a β-ketoester.
The chiral side-chain synthon represents the more significant synthetic challenge. Retrosynthetic analysis would likely involve disconnecting the ether linkage of the dihydropyran ring, leading to a linear precursor with multiple hydroxyl groups. The stereocenters in this chain would need to be addressed from the outset, suggesting the use of a chiral pool starting material or an asymmetric synthesis strategy.
Strategies for Total Synthesis
Based on the retrosynthetic analysis, several strategies for the total synthesis of this compound can be envisioned. These strategies would need to address the construction of the coumarin nucleus and the stereocontrolled synthesis of the side chain, followed by their convergent coupling.
Key Intermediates and Synthon Design
The successful execution of a total synthesis of this compound would rely on the efficient preparation of key intermediates or "synthons."
| Synthon | Corresponding Reagent/Intermediate | Synthetic Approach |
| Functionalized Coumarin Anion/Halide | 8-Bromo-7-hydroxy-4-propylcoumarin | Pechmann condensation followed by bromination. |
| Chiral Dihydropyran Electrophile | A protected, activated form of the side chain | Asymmetric synthesis from a simple starting material or derivation from a natural product (e.g., a sugar). |
The design of these synthons is critical for ensuring a high-yielding and convergent synthesis. The choice of activating groups and protecting groups on each fragment will be paramount to the success of the coupling reaction.
Stereoselective Synthesis Methodologies
The presence of multiple stereocenters in the side chain of this compound necessitates the use of advanced stereoselective synthesis methodologies.
Chiral Pool Synthesis: This approach would utilize a readily available, enantiopure starting material, such as a carbohydrate or an amino acid, that already contains some of the required stereochemical information.
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions would be a powerful strategy. Examples include asymmetric dihydroxylation, epoxidation, or hydrogenation reactions.
Substrate-Controlled Synthesis: In this approach, existing stereocenters in a synthetic intermediate would direct the stereochemical outcome of subsequent reactions.
Partial Synthesis and Analog Preparation for SAR Studies
While a total synthesis provides access to the natural product, a partial synthesis, starting from a related natural product or an advanced intermediate, could be a more efficient way to produce analogs of this compound. These analogs are crucial for Structure-Activity Relationship (SAR) studies, which aim to identify the key structural features responsible for the compound's biological activity.
By systematically modifying different parts of the this compound structure—for instance, by altering the C4-propyl group, modifying the stereochemistry of the side chain, or changing the substitution pattern on the coumarin ring—researchers can probe the molecular interactions that govern its biological function.
Development of Efficient and Scalable Synthetic Routes
For this compound to be considered a viable lead compound for drug development, the development of an efficient and scalable synthetic route would be essential. An ideal route would be characterized by:
Cost-effectiveness: Utilizing inexpensive and readily available starting materials and reagents.
Safety and environmental considerations: Avoiding the use of hazardous reagents and minimizing waste production.
Scalability: The ability to produce the compound on a large scale without significant changes to the synthetic procedure.
Achieving these goals often involves moving from initial "academic" syntheses to more practical, process-oriented approaches, which may involve telescoped reaction sequences (where intermediates are not isolated) and the use of flow chemistry.
Computational Chemistry and Molecular Modeling of Kayeassamin a
Conformational Analysis and Molecular Dynamics Simulations
A thorough conformational analysis of a molecule like kayeassamin A is fundamental to understanding its biological activity. mun.ca Such an analysis, typically initiated through computational methods, seeks to identify the low-energy, three-dimensional arrangements (conformations) that the molecule is most likely to adopt. mun.ca This process is crucial because a molecule's shape directly influences its ability to interact with biological targets. mun.ca
Molecular dynamics (MD) simulations could offer significant insights into the dynamic nature of this compound in a simulated biological environment. nih.gov These simulations model the movement of atoms and molecules over time, providing a view of the compound's flexibility and conformational changes. nih.gov By simulating this compound, researchers could observe how it behaves in solution, how its various parts move in relation to one another, and which conformations are most stable. This information is invaluable for understanding how it might approach and bind to a protein target. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and reactivity of this compound. These methods can provide a detailed picture of the electron distribution within the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding and predicting the types of chemical reactions the molecule might undergo and the nature of its interactions with other molecules, including potential protein targets.
Furthermore, quantum chemical calculations can determine various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking studies would be essential for identifying potential protein targets and understanding the specific interactions that stabilize the ligand-protein complex. mdpi.com
While specific docking studies for this compound are not prominent, research on related compounds has demonstrated the utility of this approach. For instance, studies on other natural compounds have used molecular docking to predict binding affinities and interaction patterns with various protein targets, providing a basis for their potential therapeutic effects. researchgate.nethealthdisgroup.us For this compound, this would involve docking the molecule into the binding sites of proteins implicated in various diseases to assess its potential as an inhibitor or modulator. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
In Silico Prediction of Pharmacological Activity and ADMET Properties
In silico tools play a crucial role in modern drug discovery by predicting the pharmacokinetic and pharmacodynamic properties of a compound before it undergoes expensive and time-consuming experimental testing. These predictions encompass Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
For this compound, a comprehensive ADMET profile would be invaluable. Predictive models could estimate its oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for causing adverse effects. This information is critical for assessing the drug-likeness of the compound and for identifying potential liabilities early in the drug development process.
Furthermore, computational systems can predict the likely biological and pharmacological activities of a compound based on its chemical structure. By comparing the structure of this compound to databases of compounds with known activities, it is possible to generate hypotheses about its potential therapeutic applications. nih.gov
Future Research Directions and Translational Perspectives
Elucidating Undiscovered Biological Mechanisms
While the primary mechanism of kayeassamin A is understood to be the inhibition of HIV-1 reverse transcriptase, its complex structure suggests the possibility of additional, yet undiscovered, biological interactions. Future research should focus on comprehensive mechanistic studies to uncover these secondary pathways. Investigating its effects on other viral enzymes and host-cell factors involved in the HIV-1 life cycle could reveal polypharmacological effects, which may contribute to its high potency and selectivity. Techniques such as affinity chromatography with this compound as the ligand could help identify novel binding partners within host cells, potentially uncovering interactions that could be exploited for therapeutic benefit beyond its direct antiviral action.
Exploration of Novel Therapeutic Targets
The structural complexity of this compound provides a unique scaffold that may interact with a range of biological targets beyond those associated with HIV-1. A critical future direction is the systematic screening of this compound against a diverse panel of therapeutic targets implicated in other diseases. Given the known activities of other acylphloroglucinols, potential areas of exploration include cancer, inflammation, and neurodegenerative diseases. For instance, some related natural products have shown activity against various cancer cell lines, suggesting that this compound could be evaluated for its cytotoxic or cytostatic effects. Exploring its potential as an enzyme inhibitor for targets like kinases, proteases, or histone deacetylases could open up entirely new therapeutic applications.
Design and Synthesis of Novel this compound Derivatives
The development of novel derivatives of this compound is a promising avenue for improving its pharmacological properties. Structure-activity relationship (SAR) studies are essential to identify which parts of the molecule are crucial for its anti-HIV-1 activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties. By systematically modifying the functional groups on the acylphloroglucinol units, researchers can probe the binding interactions with its target enzymes. The synthesis of a library of analogs could lead to the discovery of compounds with an improved resistance profile against known drug-resistant HIV-1 strains.
Table 1: Potential Areas for Modification in this compound Derivatives
| Molecular Region | Potential Modification Strategy | Desired Outcome |
| Acyl Chains | Varying chain length and branching | Optimize lipophilicity and binding pocket interactions |
| Aromatic Rings | Introduction of electron-donating or withdrawing groups | Modulate electronic properties and hydrogen bonding |
| Caged Core | Stereochemical modifications | Investigate the importance of 3D structure for activity |
| Hydroxyl Groups | Esterification or etherification | Improve metabolic stability and cell permeability |
Integration with High-Throughput Screening and Omics Technologies
To accelerate the discovery of new applications for this compound and its derivatives, integration with modern drug discovery platforms is essential. High-throughput screening (HTS) can rapidly evaluate a library of this compound analogs against a vast array of biological targets, facilitating the identification of novel activities. Furthermore, "omics" technologies can provide a comprehensive view of the cellular effects of this compound. Transcriptomics (RNA-seq) and proteomics can reveal changes in gene and protein expression in response to treatment, offering unbiased insights into its mechanisms of action and potential off-target effects. This systems-level understanding is invaluable for predicting efficacy and potential toxicities, guiding further translational research.
Q & A
Q. What foundational steps should be taken to initiate rigorous research on kayeassamin A?
Begin with a systematic literature review using academic databases (e.g., PubMed, SciFinder) to map existing studies and identify gaps. Track citation networks for emerging trends and prioritize reproducibility by documenting protocols (e.g., synthesis, purification). Use tools like Semrush’s Topic Research to identify related scientific queries and refine research questions .
Q. What methodologies are essential for the initial structural and functional characterization of this compound?
Employ spectroscopic techniques (NMR, MS) for structural elucidation and chromatographic methods (HPLC, TLC) for purity assessment. Cross-reference data with established databases (e.g., PubChem) and validate results via elemental analysis. Ensure compliance with journal standards for experimental reporting, including detailed supplementary materials .
Q. How can researchers ensure the reliability of biological activity assays for this compound?
Standardize assay conditions (e.g., cell lines, solvent controls) and include positive/negative controls. Use dose-response curves to quantify efficacy and toxicity. Validate findings through independent replication and statistical analysis (e.g., ANOVA for significance testing) .
Advanced Research Questions
Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) in this compound derivatives?
Implement factorial designs to test multiple variables (e.g., substituent groups, stereochemistry) simultaneously. Use quasi-experimental setups with pretest/posttest measures to track activity changes. Employ computational modeling (e.g., molecular docking) to predict interactions before synthesis .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Conduct meta-analyses to identify methodological inconsistencies (e.g., assay protocols, sample purity). Replicate key experiments under standardized conditions and apply multivariate regression to isolate confounding variables (e.g., solvent effects, temperature). Publish negative results to mitigate publication bias .
Q. What strategies enhance the reproducibility of this compound synthesis in heterogeneous catalytic systems?
Document catalyst preparation (e.g., loading percentages, activation methods) and reaction parameters (e.g., temperature, pressure) in detail. Use control experiments to verify catalyst specificity. Share raw data and spectra in supplementary materials to enable peer validation .
Q. How should researchers design studies to explore the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
Employ longitudinal designs with repeated measures in preclinical models (e.g., rodents). Use LC-MS/MS for plasma concentration analysis and compartmental modeling to estimate absorption/distribution. Integrate in vitro (e.g., microsomal stability) and in vivo data to refine PK/PD models .
Methodological Guidelines
- Data Collection: Use validated instruments (e.g., high-resolution mass spectrometers) and pre-test surveys/questionnaires to minimize bias .
- Reporting Standards: Follow SRQR (Standards for Reporting Qualitative Research) or CONSORT guidelines for clarity, including detailed methods, sample characteristics, and statistical thresholds .
- Ethical Compliance: Ensure proper citation of prior work and adhere to copyright laws when reproducing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
